molecular formula C14H15NO4 B13568249 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid

4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid

Cat. No.: B13568249
M. Wt: 261.27 g/mol
InChI Key: ZUSFSOVZIMUQKG-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid is a complex organic compound with the molecular formula C14H15NO4 It is characterized by a cyclopentene ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopentene ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyloxycarbonyl group in this compound provides unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This group can act as a protecting group, allowing for selective functionalization and modification of the molecule.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C14H15NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2,(H,15,18)(H,16,17)

InChI Key

ZUSFSOVZIMUQKG-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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